1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone
Description
1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a piperazine-ethanone derivative characterized by a central piperazine ring substituted at the 4-position with a butan-2-yl group and linked via an ethanone moiety to a naphthalen-2-yloxy group. This structural framework is critical for its physicochemical and pharmacological properties. Piperazine derivatives are well-documented for their diverse biological activities, including antipsychotic, antiproliferative, and enzyme-inhibitory effects .
Properties
Molecular Formula |
C20H26N2O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(4-butan-2-ylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C20H26N2O2/c1-3-16(2)21-10-12-22(13-11-21)20(23)15-24-19-9-8-17-6-4-5-7-18(17)14-19/h4-9,14,16H,3,10-13,15H2,1-2H3 |
InChI Key |
AGPCLKFGJGWZQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for this compound involve a multi-step procedure. Although specific details are not provided in the available literature, the general approach includes the introduction of the piperazine and naphthalene moieties onto the isothiazole scaffold. Characterization techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry confirm the structures of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions:: 1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone may undergo various reactions, including oxidation, reduction, and substitution reactions. These transformations can modify its structure and properties.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO_4_) or hydrogen peroxide (H_2_O_2_) may be used.
Reduction: Reducing agents such as sodium borohydride (NaBH_4_) or lithium aluminum hydride (LiAlH_4_) can reduce functional groups.
Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides can introduce substituents.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a scaffold for designing bioactive molecules.
Biology: Its derivatives may act as antagonists or modulators of neurotransmitter receptors.
Medicine: Used as an antipsychotic drug substance.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains to be fully elucidated. its activity as a dopamine and serotonin antagonist suggests interactions with neurotransmitter pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related piperazine-ethanone derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Structural Analogues with Antipsychotic Activity
- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (): Key Differences: Replaces the butan-2-yl group with a biphenyl moiety and substitutes the naphthalen-2-yloxy group with a 2-methoxyphenyl ring. Activity: Exhibits potent anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy induction due to optimized QPlogBB (brain/blood partition coefficient) and electron affinity (EA) .
Piperazine-Ethanone Derivatives with Antiproliferative Activity
- 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) (): Key Differences: Features a sulfonylpiperazine group and a tetrazolylthio substituent instead of the butan-2-yl and naphthalenyloxy groups. Activity: Demonstrates antiproliferative activity, with a molecular weight of 520.11 g/mol and a melting point of 161–163°C . Comparison: The sulfonyl and tetrazolyl groups enhance polarity, likely reducing cell membrane permeability compared to the target compound’s hydrophobic substituents.
CYP51 Inhibitors with Piperazine-Ethanone Linkers
- (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) (): Key Differences: Substitutes the butan-2-yl group with a 4-(trifluoromethyl)phenyl group and replaces the naphthalenyloxy moiety with a pyridinyl ring. Activity: Inhibits CYP51, an enzyme critical for ergosterol biosynthesis in Trypanosoma cruzi, with efficacy comparable to posaconazole .
Naphthalenyl-Substituted Piperazine Derivatives
- (Naphthalen-1-yl){4-[4-(4-phenoxyphenyl)pyrimidin-2-yl]piperazin-1-yl}methanone (): Key Differences: Uses a naphthalen-1-yl group and incorporates a pyrimidine-phenoxyphenyl system instead of the ethanone linker. Comparison: The naphthalen-1-yl isomer may exhibit distinct binding interactions compared to the target compound’s naphthalen-2-yloxy group, affecting spatial orientation in hydrophobic pockets.
Nitroimidazole-Based Piperazine-Ethanone Derivatives
- 1-[4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]-2-(naphthalenylthio)ethanone (8) (): Key Differences: Replaces the butan-2-yl group with a nitroimidazole-benzyl system and substitutes the ethanone oxygen with a sulfur atom. Activity: Exhibits antimicrobial properties, with a molecular weight of 581.09 g/mol . Comparison: The nitroimidazole moiety introduces redox-active properties, which are absent in the target compound but could enhance efficacy against anaerobic pathogens.
Biological Activity
1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone, a compound featuring a piperazine ring and a naphthalene moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects and mechanisms of action, supported by relevant data and case studies.
The molecular formula of 1-[4-(butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is C16H23N3O2, with a molecular weight of 287.37 g/mol. Its structure includes a piperazine ring that is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H23N3O2 |
| Molecular Weight | 287.37 g/mol |
| IUPAC Name | 1-[4-(butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone |
| Canonical SMILES | CCC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
Antimicrobial Activity
Research indicates that compounds similar to 1-[4-(butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone exhibit significant antimicrobial properties. For instance, derivatives containing naphthalene have been shown to possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of microbial cell walls, allowing the compounds to penetrate and exert their effects.
Anticancer Potential
Studies have explored the anticancer potential of piperazine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The interaction of the piperazine moiety with various receptors involved in cell signaling pathways is believed to play a crucial role in their anticancer activity.
Neuropharmacological Effects
The piperazine ring's structural similarity to neurotransmitter receptors suggests potential neuropharmacological applications. Compounds like 1-[4-(butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone may act as modulators of serotonin or dopamine receptors, which are critical in treating psychiatric disorders . Preliminary studies indicate that such compounds could exhibit anxiolytic or antidepressant effects.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of naphthalene derivatives against various pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .
- Anticancer Research : In vitro studies on piperazine derivatives have shown promising results in inhibiting tumor growth in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds triggered apoptotic pathways, leading to increased cell death rates .
- Neuropharmacological Assessment : Research into the neuropharmacological properties of similar piperazine compounds has suggested anxiolytic effects in animal models. Behavioral tests indicated reduced anxiety-like behavior following administration of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
